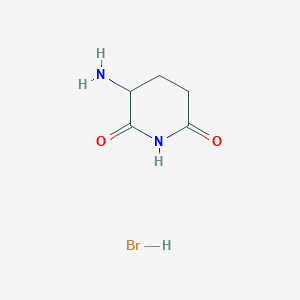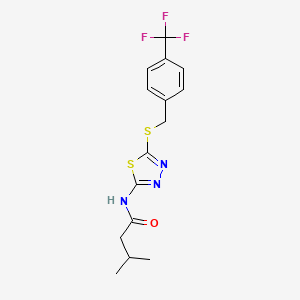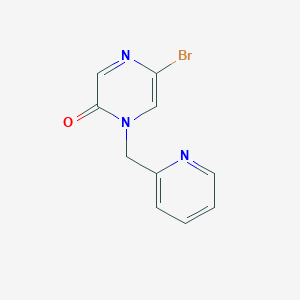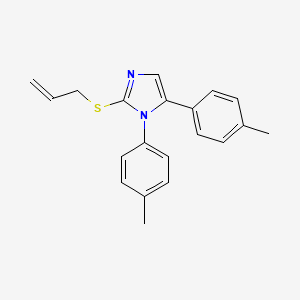
3-Aminopiperidine-2,6-dione hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopiperidine-2,6-dione hydrobromide is a chemical compound with the molecular formula C5H9BrN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mecanismo De Acción
Target of Action
The primary target of 3-Aminopiperidine-2,6-dione hydrobromide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Cereblon E3 ligase modulators . These drugs adjust immune responses and contain an imide group .
Biochemical Pathways
The compound is involved in the biosynthesis of microbial blue pigment indigoidine . It is a biosynthetic intermediate in this process .
Result of Action
The compound, being a biosynthetic intermediate of microbial blue pigment indigoidine, plays a crucial role in the production of this pigment . It is also a pharmacophore of thalidomide and its analog drugs, which have anti-tumor effects .
Análisis Bioquímico
Biochemical Properties
3-Aminopiperidine-2,6-dione hydrobromide is involved in the biosynthesis of indigoidine, a microbial blue pigment . It interacts with enzymes in the IdgS domain, which is responsible for the biosynthesis of indigoidine .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into (S)-3-aminopiperidine-2,6-dione, a key intermediate in the biosynthesis of thalidomide and its analog drugs . This process involves the offloading and cyclization of L-glutamine tethered to the indigoidine assembly line by the thioesterase domain, followed by dehydrogenation by the oxidation domain .
Metabolic Pathways
This compound is involved in the biosynthesis of indigoidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopiperidine-2,6-dione hydrobromide typically involves the cyclization of L-glutamine. The process includes the following steps:
Cyclization: L-glutamine undergoes cyclization to form the intermediate 3-aminopiperidine-2,6-dione.
Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods. Enzymes such as IdgS are used to catalyze the cyclization of L-glutamine, followed by chemical treatment to obtain the hydrobromide salt .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopiperidine-2,6-dione hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Aminopiperidine-2,6-dione hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of thalidomide and its analogs, which are used as anti-cancer and immunomodulatory drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Biological Research: It serves as a biosynthetic intermediate in the production of microbial pigments like indigoidine.
Industrial Applications: The compound is used in the production of dyes and pigments.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopiperidine-2,6-dione hydrochloride: Similar in structure but differs in the counterion.
2,6-Dioxopiperidine derivatives: These compounds share the piperidine ring structure but have different substituents.
Uniqueness
3-Aminopiperidine-2,6-dione hydrobromide is unique due to its specific role as an intermediate in the synthesis of important pharmaceutical compounds like thalidomide. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .
Propiedades
IUPAC Name |
3-aminopiperidine-2,6-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGRLXLAQOHQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-cyclopropyl-1-{1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2860910.png)
![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)

![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2860918.png)
![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)
![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)


![1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860927.png)

